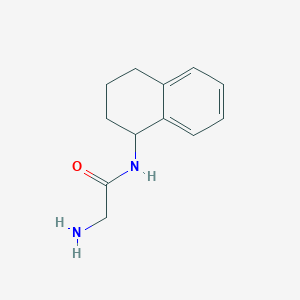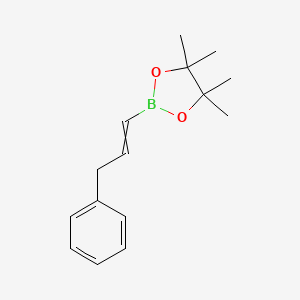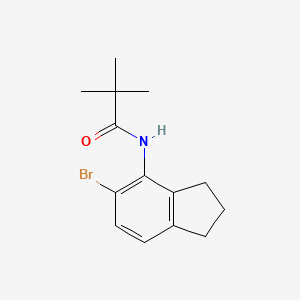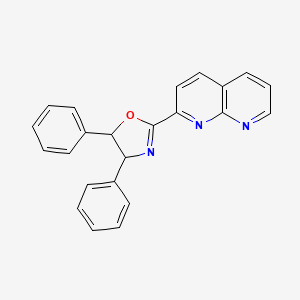![molecular formula C16H15N3O5 B12504742 1-(2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504742.png)
1-(2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(4-乙酰氨基苯基)氨基甲酰基]甲基}-6-氧代吡啶-3-羧酸是一种复杂的有机化合物,其结构独特,将吡啶环与乙酰氨基苯基基团结合在一起。
准备方法
1-{[(4-乙酰氨基苯基)氨基甲酰基]甲基}-6-氧代吡啶-3-羧酸的合成涉及多个步骤。一种常见的合成路线包括以下步骤:
乙酰氨基苯基基团的形成: 此步骤涉及用乙酸酐酰化苯胺,形成 4-乙酰氨基苯基。
与吡啶偶联: 然后,4-乙酰氨基苯基基团通过氨基甲酰化反应,使用光气或羰基二咪唑等试剂,与吡啶衍生物偶联。
氧化: 最后一步涉及偶联产物的氧化,以引入羧酸基团。
工业生产方法可能涉及类似的步骤,但针对大规模合成进行了优化,包括使用连续流动反应器和自动化系统以确保高产率和纯度。
化学反应分析
1-{[(4-乙酰氨基苯基)氨基甲酰基]甲基}-6-氧代吡啶-3-羧酸会发生各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或三氧化铬等试剂氧化,形成相应的氧化产物。
还原: 还原反应可以使用氢化锂铝或硼氢化钠等试剂进行,以还原羰基。
取代: 该化合物可以进行亲核取代反应,特别是在乙酰氨基苯基基团上,使用卤素或烷基化试剂等试剂。
这些反应中常用的试剂和条件包括二氯甲烷等有机溶剂,钯碳等催化剂,以及从室温到回流条件的反应温度。
科学研究应用
1-{[(4-乙酰氨基苯基)氨基甲酰基]甲基}-6-氧代吡啶-3-羧酸在科学研究中有几个应用:
化学: 它用作有机合成的构建模块,特别是在开发新药和农用化学品方面。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗炎特性。
医药: 正在进行的研究探索其作为治疗各种疾病(包括癌症和传染病)的治疗剂的潜力。
工业: 由于其独特的化学性质,该化合物用于开发新型材料,例如聚合物和涂料。
作用机制
1-{[(4-乙酰氨基苯基)氨基甲酰基]甲基}-6-氧代吡啶-3-羧酸的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以与酶和受体结合,调节其活性并导致各种生物效应。例如,它可以抑制参与炎症或微生物生长的某些酶的活性,从而发挥其治疗作用。
相似化合物的比较
1-{[(4-乙酰氨基苯基)氨基甲酰基]甲基}-6-氧代吡啶-3-羧酸可以与其他类似化合物进行比较,例如:
4-乙酰氨基苯基衍生物: 这些化合物共享乙酰氨基苯基基团,可能具有类似的生物活性。
吡啶羧酸: 这些化合物共享吡啶环和羧酸基团,并用于各种化学和生物应用。
氨基甲酰基化合物: 这些化合物含有氨基甲酰基基团,并因其潜在的治疗特性而被研究。
1-{[(4-乙酰氨基苯基)氨基甲酰基]甲基}-6-氧代吡啶-3-羧酸的独特性在于它结合了这些官能团,赋予了其独特的化学和生物特性。
属性
分子式 |
C16H15N3O5 |
|---|---|
分子量 |
329.31 g/mol |
IUPAC 名称 |
1-[2-(4-acetamidoanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H15N3O5/c1-10(20)17-12-3-5-13(6-4-12)18-14(21)9-19-8-11(16(23)24)2-7-15(19)22/h2-8H,9H2,1H3,(H,17,20)(H,18,21)(H,23,24) |
InChI 键 |
YVGHMXVKTUMQOX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12504669.png)
![(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid](/img/structure/B12504674.png)


![1-{4-[4-({1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B12504691.png)
![6-Oxo-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504712.png)


![2-fluoro-N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]benzamide](/img/structure/B12504728.png)


![3-methyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12504745.png)
![4,7-Bis(4-(tert-butyl)phenyl)-2-isobutyl-2H-benzo[d][1,2,3]triazole](/img/structure/B12504747.png)
